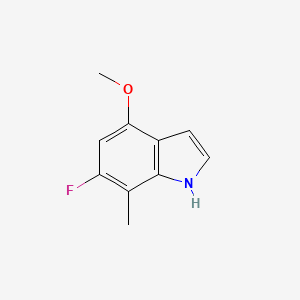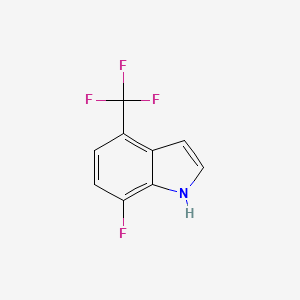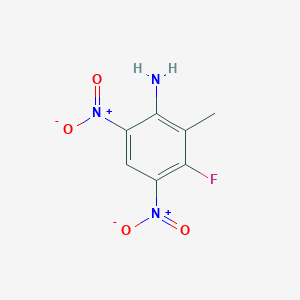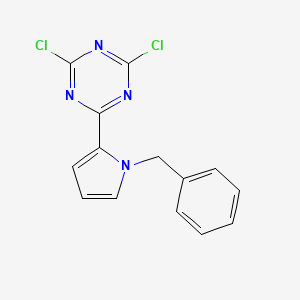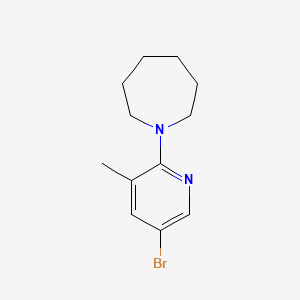
1-(5-Bromo-3-methyl-2-pyridinyl)azepane
説明
“1-(5-Bromo-3-methyl-2-pyridinyl)azepane” is a chemical compound with the formula C₁₂H₁₇BrN₂ . It has an average mass of 269.181 Da and a monoisotopic mass of 268.057495 Da .
Molecular Structure Analysis
The InChI code for “1-(5-Bromo-3-methyl-2-pyridinyl)azepane” is 1S/C11H15BrN2/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 .
Physical And Chemical Properties Analysis
“1-(5-Bromo-3-methyl-2-pyridinyl)azepane” has a molecular formula of C12H17BrN2 . It has an average mass of 269.181 Da and a monoisotopic mass of 268.057495 Da .
科学的研究の応用
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Biological Potential of Indole Derivatives
- Field : Pharmacology
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Synthesis of Pyridine Derivatives
- Field : Organic Chemistry
- Application : The study describes the efficient synthesis of a series of novel pyridine derivatives .
- Methods : The synthesis is achieved by the application of palladium catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .
- Results : The synthesis resulted in moderate to good yield of a series of novel pyridine derivatives .
-
Synthesis of 1-(5-Bromo-3-methylpyridin-2-yl)piperazine
- Field : Organic Chemistry
- Application : 1-(5-Bromo-3-methylpyridin-2-yl)piperazine is a chemical compound with the CAS Number: 944582-94-9 . It could be used as a building block in the synthesis of various pharmaceutical and biologically active compounds .
- Methods : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
- Results : The specific results or outcomes obtained would depend on the particular synthesis pathway and the target compound being synthesized .
-
Synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide
- Field : Organic Chemistry
- Application : 3-(Bromomethyl)-5-methylpyridine is an important pharmaceutical intermediate of rupatadine, which is used in the treatment of seasonal and allergic rhinitis . It has been reported that pyrazolopyrimidine derivatives substituted by a reaction with this compound show an increased activity against cancer and other diseases related to the dysregulation of cMet kinases .
- Methods : A new synthesis of this compound has been reported using 5-methylnicotinic acid as the starting material . This method is environmentally friendly and is suitable for a large-scale industrial production .
- Results : The synthesis resulted in a 65.9% overall yield .
-
Synthesis of 1-(5-Bromo-3-methylpyridin-2-yl)piperazine
- Field : Organic Chemistry
- Application : 1-(5-Bromo-3-methylpyridin-2-yl)piperazine is a chemical compound with the CAS Number: 944582-94-9 . It could be used as a building block in the synthesis of various pharmaceutical and biologically active compounds .
- Methods : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
- Results : The specific results or outcomes obtained would depend on the particular synthesis pathway and the target compound being synthesized .
-
Synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide
- Field : Organic Chemistry
- Application : 3-(Bromomethyl)-5-methylpyridine is the key intermediate in the synthesis of rupatadine, which is used in the treatment of seasonal and allergic rhinitis . It has been reported that pyrazolopyrimidine derivatives substituted by a reaction with this compound show an increased activity against cancer and other diseases related to the dysregulation of cMet kinases .
- Methods : A new synthesis of this compound has been reported using 5-methylnicotinic acid as the starting material . This method is environmentally friendly and is suitable for a large-scale industrial production .
- Results : The synthesis resulted in a 65.9% overall yield .
特性
IUPAC Name |
1-(5-bromo-3-methylpyridin-2-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-10-8-11(13)9-14-12(10)15-6-4-2-3-5-7-15/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGWFRKNWMTQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219720 | |
| Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)hexahydro-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-3-methyl-2-pyridinyl)azepane | |
CAS RN |
1220017-05-9 | |
| Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)hexahydro-1H-azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)hexahydro-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



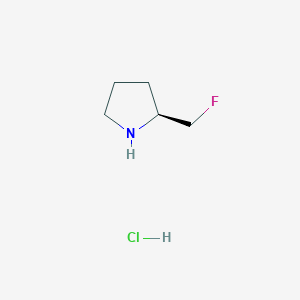
![5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440981.png)
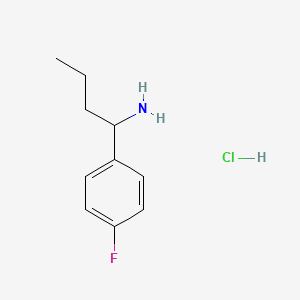
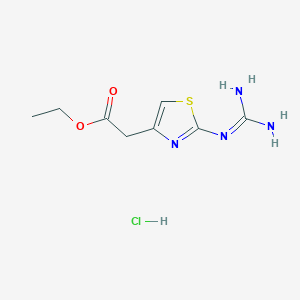
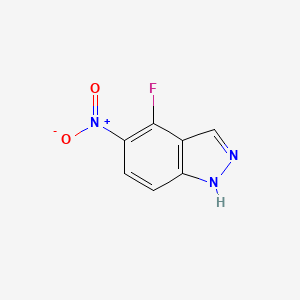
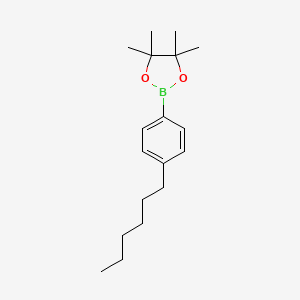
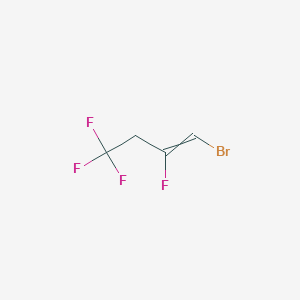
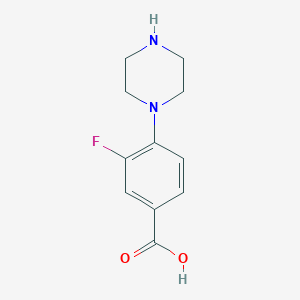
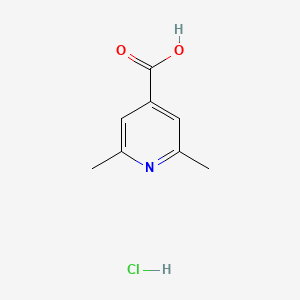
![N-BOC-2,2-Dimethyl-1,3-dioxa-8-aza-spiro[4.5]decane](/img/structure/B1440998.png)
